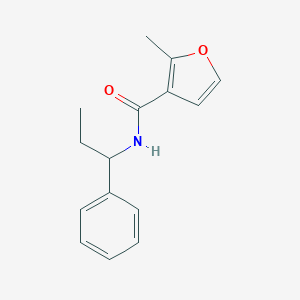![molecular formula C17H14ClN5O6 B450683 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE](/img/structure/B450683.png)
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole ring, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-methyl-1H-pyrazole with nitric acid to introduce the nitro group.
Attachment of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide in the presence of a base.
Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the pyrazole derivative.
Final Coupling: The final step involves coupling the furan ring with the nitrophenyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the furan ring.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Medicine
Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Anti-inflammatory: It may also have anti-inflammatory effects, useful in treating conditions like arthritis.
Industry
Dye Manufacturing: The compound can be used in the synthesis of dyes due to its chromophoric groups.
Agriculture: It can be used in the development of pesticides or herbicides.
作用機序
The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro groups can also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
- Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
Compared to similar compounds, 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE is unique due to its combination of a furan ring, a pyrazole ring, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the other compounds listed.
特性
分子式 |
C17H14ClN5O6 |
|---|---|
分子量 |
419.8g/mol |
IUPAC名 |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14ClN5O6/c1-9-7-11(22(25)26)3-5-13(9)19-17(24)14-6-4-12(29-14)8-21-10(2)15(18)16(20-21)23(27)28/h3-7H,8H2,1-2H3,(H,19,24) |
InChIキー |
XRZHWSUHYKRPNH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B450600.png)
![2-{4-[(2-bromophenoxy)methyl]benzoyl}-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B450602.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-5-chloro-2-thiophenecarboxamide](/img/structure/B450603.png)
![N-(3-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B450604.png)
![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450609.png)
![N'-[(Z)-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B450610.png)
![2-bromo-N-[1-(2,5-dimethylphenyl)ethyl]benzamide](/img/structure/B450611.png)
![N-(4-methoxy-2-methylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B450612.png)

![N-(3-{N-[(2,5-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B450617.png)
![Propyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B450618.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B450620.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-fluorobenzylidene)-2-furohydrazide](/img/structure/B450621.png)
![propyl thoxybenzoyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B450623.png)
